[1,1'-Biphenyl]-4-ol, 2'-methoxy-3,5'-di-2-propenyl-
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Overview
Description
[1,1’-Biphenyl]-4-ol, 2’-methoxy-3,5’-di-2-propenyl- is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with hydroxyl, methoxy, and propenyl substituents. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ol, 2’-methoxy-3,5’-di-2-propenyl- typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-ol, 2’-methoxy-3,5’-di-2-propenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
[1,1’-Biphenyl]-4-ol, 2’-methoxy-3,5’-di-2-propenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammation research.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 2’-methoxy-3,5’-di-2-propenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, modulating cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-2,2’-diol, 3,3’-dimethoxy-5,5’-di-2-propenyl-: Similar structure but with different substitution patterns.
4’-Methoxy-3’,5-di-2-propenyl-(1,1’-biphenyl)-2-ol: Another closely related compound with slight variations in functional groups.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-ol, 2’-methoxy-3,5’-di-2-propenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and industry.
Properties
CAS No. |
68592-19-8 |
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Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-(2-methoxy-5-prop-2-enylphenyl)-2-prop-2-enylphenol |
InChI |
InChI=1S/C19H20O2/c1-4-6-14-8-11-19(21-3)17(12-14)15-9-10-18(20)16(13-15)7-5-2/h4-5,8-13,20H,1-2,6-7H2,3H3 |
InChI Key |
QVLJMPBNVQXYEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC=C)C2=CC(=C(C=C2)O)CC=C |
Origin of Product |
United States |
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